N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S/c1-9-15-13(21-17-9)11-7-19(18-16-11)4-3-14-12(20)6-10-2-5-22-8-10/h2,5,7-8H,3-4,6H2,1H3,(H,14,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKUHKODDMLTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide exhibit significant anticancer properties. The mechanism often involves:
- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Its mechanism may involve:
- Disruption of Bacterial Cell Wall Synthesis : This is crucial for the survival of many bacteria, making it a potential candidate for antibiotic development.
Anti-inflammatory Effects
The compound's structure suggests potential activity against inflammatory pathways:
- COX Inhibition : Similar derivatives have been noted to inhibit cyclooxygenase enzymes, which play a significant role in inflammatory responses.
Research Findings and Case Studies
Several studies have explored the efficacy of compounds related to this compound.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives with oxadiazole and triazole rings exhibited high growth inhibition rates against various cancer cell lines. For instance:
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | HCT116 | 56.4% |
This highlights the potential of such compounds in cancer therapy.
Case Study 2: Antimicrobial Efficacy
A series of oxadiazole derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated:
| Compound Structure | Activity | Reference |
|---|---|---|
| Oxadiazole Derivative A | Effective against Staphylococcus aureus | |
| Oxadiazole Derivative B | Effective against Escherichia coli |
These findings support the development of new antibiotics based on the oxadiazole framework.
Structure–Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design.
Key Insights:
| Key Substituents | Biological Activity |
|---|---|
| Methyl group on oxadiazole | Enhanced anticancer activity |
| Halogenated variants | Increased enzyme inhibition |
Mechanism of Action
The compound's effects are mediated through its interaction with molecular targets, which could include enzymes, receptors, or other cellular components. The precise mechanism would vary based on the specific application, but generally, it involves binding to the target and modifying its activity, either by inhibition, activation, or modulation of its function.
Comparison with Similar Compounds
Similar compounds include those with triazole, oxadiazole, or thiophene groups. For instance, 1H-1,2,3-triazole-based compounds are known for their bioactivity and versatility in click chemistry. Thiophene derivatives are used in various electronic applications due to their conductive properties. This compound's uniqueness lies in its combination of these functional groups, offering a synergistic effect not found in simpler analogs.
Examples of similar compounds:
1H-1,2,3-triazole derivatives
1,2,4-oxadiazole derivatives
Thiophene-based compounds
This makes N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide a distinct and versatile molecule in both research and industrial applications.
Biological Activity
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound that integrates the oxadiazole and triazole scaffolds, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound based on recent research findings, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of multiple heterocycles:
- Oxadiazole : A five-membered ring containing two nitrogen atoms.
- Triazole : A five-membered ring with three nitrogen atoms.
- Thioether : The thiophene moiety contributes to its lipophilicity and potential biological interactions.
Biological Activity Overview
Recent studies have indicated that derivatives of oxadiazoles and triazoles possess significant pharmacological properties, including:
-
Anticancer Activity : Various studies have demonstrated that compounds containing oxadiazole and triazole rings exhibit cytotoxic effects against different cancer cell lines.
Compound Cell Line IC50 (µM) Mechanism of Action 5a MCF-7 0.65 Induction of apoptosis via p53 activation 5b U-937 2.41 Cell cycle arrest at G0-G1 phase
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression .
Apoptosis Induction
Research indicates that compounds similar to this compound can activate apoptotic pathways. For instance:
"Flow cytometry assays revealed that these compounds are potent inducers of apoptosis in MCF-7 and other cancer cell lines" .
This activity is often linked to the upregulation of pro-apoptotic proteins such as p53 and the activation of caspases.
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have shown antimicrobial effects against various pathogens. For example:
"Oxadiazole derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria" .
This suggests potential applications in treating infections alongside cancer therapies.
Study 1: Anticancer Efficacy
A study evaluating the efficacy of related oxadiazole derivatives found that several compounds exhibited IC50 values in the low micromolar range against human leukemia cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Properties
Another research focused on synthesizing oxadiazole analogs reported promising results against Staphylococcus aureus and Escherichia coli. The study concluded that modifications at specific positions significantly improved antimicrobial potency .
Q & A
Q. Critical Conditions :
- Temperature control (reflux at 80–100°C for CuAAC) .
- Solvent selection (e.g., tert-butanol/water mixtures for click chemistry) .
- Purification via column chromatography or recrystallization (ethanol/water) to achieve >95% purity .
Which spectroscopic and analytical techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Signals for thiophene protons (δ 6.8–7.5 ppm), triazole CH (δ 7.5–8.2 ppm), and oxadiazole CH3 (δ 2.5–2.8 ppm) .
- ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm, oxadiazole C=N at ~155–160 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : C=O stretch (~1670 cm⁻¹), triazole C-N (~1300 cm⁻¹) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the ethyl linker region .
How can researchers address contradictions in reported biological activities of this compound across different studies?
Advanced Research Question
Contradictions may arise due to:
- Structural analogs : Subtle substituent changes (e.g., thiophene vs. phenyl groups) alter binding affinity .
- Assay variability : Differences in enzyme inhibition protocols (e.g., IC50 under varying pH/temperature) .
Q. Methodological Recommendations :
- Comparative SAR Table :
- Standardized Assays : Replicate studies under uniform conditions (e.g., 37°C, pH 7.4) .
What computational strategies are recommended to elucidate the binding mechanism of this compound with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., kinases) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (50–100 ns trajectories) .
- Key Parameters :
- Binding free energy (ΔG) calculations via MM/GBSA.
- Hydrogen-bond interactions with catalytic residues (e.g., Lys123, Asp189 in kinase X) .
Validation : Cross-check with experimental mutagenesis data .
What challenges arise during crystallographic refinement of this compound, and how can SHELXL parameters be optimized?
Advanced Research Question
- Challenges :
- SHELXL Optimization :
Validation : Check R1 (<5%) and wR2 (<12%) residuals .
How do the 1,2,4-oxadiazole and 1,2,3-triazole moieties influence the compound’s stability under physiological conditions?
Advanced Research Question
- Oxadiazole : Hydrolytically stable at pH 7.4 but prone to ring-opening under acidic conditions (e.g., pH <3) .
- Triazole : Resistant to metabolic degradation, enhancing in vivo half-life .
- Experimental Design :
Mitigation : Formulate as enteric-coated tablets to prevent gastric degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
